1-(2,4,6-Trimethylphenyl)ethane-1,2-diol
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Overview
Description
1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at positions 2, 4, and 6, and an ethane-1,2-diol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired diol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Nitrated, sulfonated, or halogenated derivatives
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)ethane-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diol moiety allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(2,4,6-trimethylphenyl)ethane-1,2-diol: Similar structure with an additional phenyl group.
2,2,4-Trimethyl-1,3-pentanediol: Contains a similar diol moiety but with different alkyl substituents.
1,2-Di(2,4,6-trimethylphenyl)ethane: Similar phenyl substitution pattern but lacks the diol functionality.
Uniqueness
1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethane-1,2-diol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,12-13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHICCPIVYTCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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